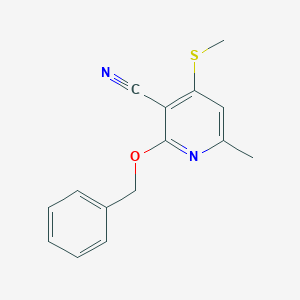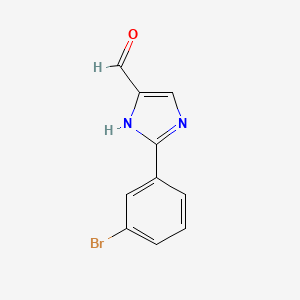![molecular formula C14H14ClN5 B13697709 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-c]pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The chloro group in the pyrrolo[2,3-c]pyridine moiety can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
科学研究应用
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine has been explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation . This makes it a promising candidate for cancer therapy, as CDK inhibitors can selectively target tumor cells . Additionally, the compound’s structural features make it a valuable scaffold for the development of anti-inflammatory agents .
作用机制
The compound exerts its effects primarily through the inhibition of specific kinases, such as CDK2 . By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
相似化合物的比较
- 4-Amino-7-chloro-1H-pyrrolo[2,3-d]pyrimidine
- 2-Amino-4-chloropyrimidine
- 4-Amino-7-chloro-1H-benzimidazole
Comparison: Compared to similar compounds, 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine exhibits unique structural features that enhance its binding affinity and selectivity for specific kinase targets . The presence of the isopropyl group and the fused pyrrolo[2,3-c]pyridine ring contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
属性
分子式 |
C14H14ClN5 |
|---|---|
分子量 |
287.75 g/mol |
IUPAC 名称 |
4-(7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-4-6-18-14(16)19-11)9-3-5-17-13(15)12(9)20/h3-8H,1-2H3,(H2,16,18,19) |
InChI 键 |
CXITXHKFVRPTHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=C1C(=NC=C2)Cl)C3=NC(=NC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


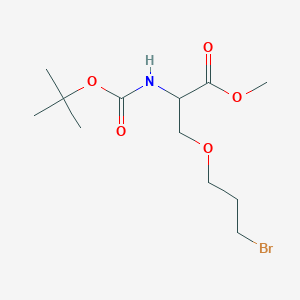

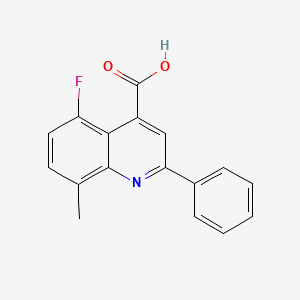

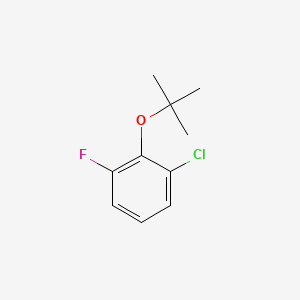
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
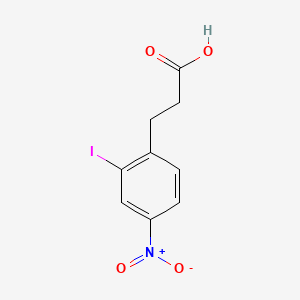
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
